

# Physical properties of (E)-4-aminopent-3-en-2-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (E)-4-aminopent-3-en-2-one

Cat. No.: B7827571

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An In-Depth Technical Guide to the Physical Properties of **(E)-4-aminopent-3-en-2-one**

## Abstract

**(E)-4-aminopent-3-en-2-one**, a prominent member of the enaminone class of compounds, serves as a versatile synthon in organic chemistry and holds significance in the development of novel chemical entities. This technical guide provides a comprehensive examination of its fundamental physical properties, molecular structure, and spectroscopic profile. By integrating established data with practical, field-proven methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, characterization, and application of this compound. The causality behind experimental choices and the principles of self-validating protocols are emphasized to ensure both technical accuracy and practical utility.

## Core Physicochemical Identity

**(E)-4-aminopent-3-en-2-one**, also known as acetylacetanamine, is a crystalline solid under standard conditions.<sup>[1]</sup> Its identity is rooted in a unique molecular architecture that dictates its physical behavior and chemical reactivity. The compound's properties are summarized below, followed by a detailed discussion.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO	[2][3][4]
Molecular Weight	99.13 g/mol	[3][5]
CAS Number	1118-66-7	[1][3][6]
Appearance	White, yellow, or orange to brown crystalline solid/powder	[1][2][7]
Melting Point	36 - 41 °C	[2][4][5][7][8][9]
Boiling Point	130 - 131 °C	[1][2][5][7]
Flash Point	209 - 213 °C	[1][2][7]
Water Solubility	Insoluble	[1][2][7]
Density (Estimate)	1.034 g/cm <sup>3</sup>	[1][2][5][7]

## State, Appearance, and Purity Implications

At ambient temperature, **(E)-4-aminopent-3-en-2-one** is a solid, typically described as a powder or crystalline material. The color can range from white to yellow, orange, or even brown, which may be indicative of purity levels or the presence of minor impurities.[1][2][7] For applications in drug development or high-precision synthesis, a pale yellow to white appearance is generally preferred.

## Thermal Properties: Melting and Boiling Points

The melting point of **(E)-4-aminopent-3-en-2-one** is consistently reported in the range of 38-39 °C.[4][5][8] Commercial sources may provide a slightly wider range, such as 36-41 °C, to account for batch-to-batch variability.[9] A sharp melting point within this range is a primary indicator of high purity. A broad melting range, conversely, suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required for phase transition.

The boiling point is documented at 130-131 °C.[1][2][7] It is critical to distinguish this from the flash point (209-213 °C), which is the lowest temperature at which vapors will ignite with an ignition source.[1][2][7] This relatively high flash point suggests moderate flammability under standard laboratory conditions.

## Solubility Profile

The compound is reported as insoluble in water.<sup>[1][2][7]</sup> This is an expected characteristic given the molecule's predominantly nonpolar hydrocarbon backbone, despite the presence of polar amine and carbonyl groups. The strong intramolecular hydrogen bond (discussed in Section 2) also reduces the availability of these groups to form hydrogen bonds with water molecules, further limiting aqueous solubility. Based on its structure, it is anticipated to exhibit good solubility in a range of organic solvents, including chlorinated solvents (e.g., dichloromethane), ethers (e.g., THF), and alcohols (e.g., ethanol, methanol).

## Molecular Structure and Spectroscopic Characterization

The physical properties of **(E)-4-aminopent-3-en-2-one** are a direct consequence of its molecular structure. Spectroscopic analysis provides an empirical window into this structure, confirming its functional groups, connectivity, and stereochemistry.

## Tautomerism and the Stability of the Enamine Form

**(E)-4-aminopent-3-en-2-one** is an enaminone, a class of compounds characterized by an amine group attached to a double bond, which is conjugated with a carbonyl group. It exists in tautomeric equilibrium with its imine form. However, the enamine tautomer is significantly stabilized by two key factors:

- **Conjugation:** The lone pair on the nitrogen atom participates in resonance with the  $\pi$ -system of the double bond and the carbonyl group, delocalizing electron density across the molecule.
- **Intramolecular Hydrogen Bonding:** A strong hydrogen bond forms between the amine proton and the carbonyl oxygen, creating a stable six-membered pseudo-ring.

Spectroscopic studies have confirmed that the compound exists predominantly in the enamine form.<sup>[10]</sup>

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- To cite this document: BenchChem. [Physical properties of (E)-4-aminopent-3-en-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7827571#physical-properties-of-e-4-aminopent-3-en-2-one]

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